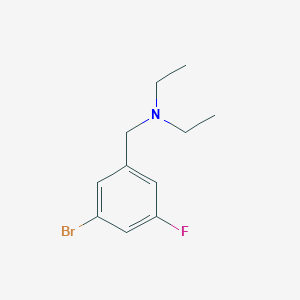

N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine

Vue d'ensemble

Description

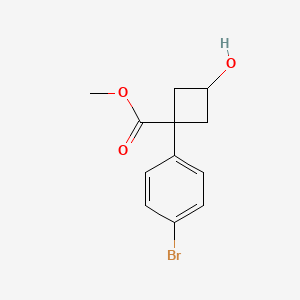

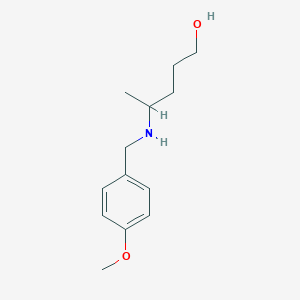

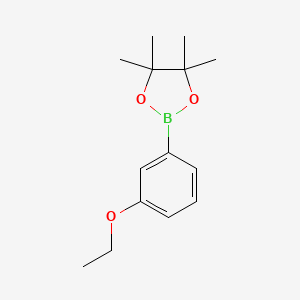

“N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine” is a chemical compound that likely contains a benzyl group (a benzene ring attached to a CH2 group), which is substituted with bromine and fluorine atoms at the 3rd and 5th positions, respectively . The benzyl group is likely attached to an ethanamine group (a two-carbon chain with an amine group -NH2) via a nitrogen atom .

Applications De Recherche Scientifique

Brominated Flame Retardants and Environmental Impact

Research has been focusing on the occurrence and risks associated with brominated flame retardants (BFRs) in various environments. The study by Zuiderveen, Slootweg, and de Boer (2020) highlights the need for further research on the environmental fate, occurrence, and toxicity of novel BFRs, including compounds similar to N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine, due to their increasing application and potential environmental impact. The review identifies significant knowledge gaps in monitoring and understanding the behavior of BFRs, suggesting the necessity for optimized analytical methods and further investigation into their indoor environmental presence, emission sources, and potential leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).

Antioxidant Activity Analysis Techniques

In the context of exploring the scientific applications of various compounds, including this compound, Munteanu and Apetrei (2021) review the critical presentation of tests used to determine antioxidant activity. This research is vital for understanding the implications of such compounds in fields ranging from food engineering to medicine and pharmacy. The review provides insights into the detection mechanisms, applicability, advantages, and disadvantages of these methods, contributing to the broader knowledge of antioxidant analysis and the potential antioxidant capacity of complex samples, including those related to this compound (Munteanu & Apetrei, 2021).

Luminescent Micelles for Sensing Applications

The development of nanostructured luminescent micelles, as discussed by Paria et al. (2022), presents an innovative approach to creating "chemical noses" for sensing a variety of toxic and hazardous materials, including explosives. These micelles, incorporating various luminescent tags, demonstrate the potential for application in bioimaging, drug delivery and transport, and specifically in the detection of nitroaromatic and nitramine explosives. This research points to the possibility of employing compounds like this compound in the design of next-generation smart nanomaterials for forensic and environmental monitoring applications (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORLJVGPJYCIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)

![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)

![6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1432395.png)

![Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-](/img/structure/B1432396.png)